molecular formula C21H23ClN2O2 B2631009 2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034358-13-7

2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2631009
CAS No.: 2034358-13-7
M. Wt: 370.88
InChI Key: GZVBWCHRYPVVMO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a synthetic compound featuring a central ethanone scaffold substituted with a 4-chlorophenoxy group and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl moiety. The 4-chlorophenoxy group introduces hydrophobicity and electron-withdrawing effects, which could influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c22-18-5-7-20(8-6-18)26-15-21(25)24-12-10-19(14-24)23-11-9-16-3-1-2-4-17(16)13-23/h1-8,19H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBWCHRYPVVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates a 4-chlorophenoxy group and a 3,4-dihydroisoquinoline moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of the 3,4-dihydroisoquinoline scaffold exhibit significant antimicrobial activity. For instance, a study synthesized various derivatives and found that certain compounds demonstrated superior antioomycete activity against Pythium recalcitrans, outperforming traditional antifungal agents against other phytopathogens .

Table 1: Antimicrobial Activity of Compounds Derived from 3,4-Dihydroisoquinoline

Compound NameActivity TypePathogen TargetedActivity Level
Compound AAntifungalPythium recalcitransHigh
Compound BAntibacterialE. coliModerate
Compound CAntifungalFusarium spp.Low

Antiobesity Potential

Another area of interest is the compound's potential as an antilipase agent. In vitro studies have shown that certain derivatives exhibit promising inhibition of pancreatic lipase, suggesting potential applications in obesity treatment. The best-performing derivative in these studies had an IC50 value significantly lower than the standard Orlistat .

Table 2: Inhibition of Pancreatic Lipase by Compounds

Compound NameIC50 (µg/mL)Reference Compound (Orlistat) IC50 (µg/mL)
Compound L1158.48120.02
Compound L2501.18
Compound L3316.22

Case Study 1: Synthesis and Evaluation

In a study conducted by Wang et al., derivatives of the 3,4-dihydroisoquinoline scaffold were synthesized and evaluated for their biological activities . The researchers utilized the Castagnoli–Cushman reaction to create a library of compounds, which were then screened for their effectiveness against various pathogens.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction between synthesized compounds and target enzymes such as pancreatic lipase. These studies provide insights into the binding affinities and mechanisms by which these compounds exert their biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Biological Activity Source
Target Compound : 2-(4-Chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone Ethanone core with 4-chlorophenoxy and dihydroisoquinoline-pyrrolidine substituents ~383.86* Not explicitly reported; inferred activity based on analogs (e.g., K2P channel modulation)
28NH : (2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone) Ethanone with 4-chloroanilino group instead of phenoxy; lacks pyrrolidine ~314.79 Evaluated in virtual screening for K2P channel ligands; potential ion channel modulation
Compound 9 : (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone Benzamide linker with dihydroisoquinoline and pyrrolidine; lacks halogen substituents ~335.43 Selective BChE inhibitor with anti-Aβ aggregation activity; potential for Alzheimer’s therapy
Compound : Thieno-pyrimidine derivative Sulfanyl-linked thieno-pyrimidine core; 6,7-dimethoxy-dihydroisoquinoline ~512.03 No explicit activity reported; structural complexity suggests kinase or protease inhibition
Compound : (R)-Trifluoro-ethanone derivative Trifluoroethyl group with hydroxy-phenyl and pyrrolidinylethoxy substituents ~438.42 ERβ/ERα modulator; potential use in hormone-sensitive cancers or metabolic disorders

*Calculated based on molecular formula.

Structural and Functional Analysis:

Substituent Effects: The target compound’s 4-chlorophenoxy group enhances hydrophobicity compared to 28NH’s 4-chloroanilino group, which may favor membrane penetration but reduce hydrogen-bonding capacity . Compound 9’s benzamide linker and pyrrolidine group improve solubility relative to the target compound, aligning with its role as a BChE inhibitor requiring CNS penetration .

Biological Target Specificity: The target compound and 28NH share a dihydroisoquinoline-ethanone scaffold, suggesting overlapping targets like K2P channels . Compound 9’s BChE inhibition contrasts with the ERβ/ERα modulation of the compound, highlighting how minor structural changes redirect activity toward distinct pathways .

Pharmacokinetic Considerations: The compound’s trifluoroethyl and hydroxy groups may increase metabolic stability and half-life compared to the target compound’s halogenated phenoxy group . The compound’s methoxy groups could reduce oxidative metabolism, prolonging its activity .

Research Findings:

  • Synthetic Accessibility: The target compound’s pyrrolidine-dihydroisoquinoline moiety is synthetically tractable via methods similar to those in (e.g., BOPCl-mediated coupling) .
  • Docking Studies : Analogous compounds (e.g., TKDC) were evaluated using Glide docking (), suggesting the target compound may bind allosteric sites in ion channels with high precision .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation or nucleophilic substitution. For example, analogous compounds (e.g., thioether derivatives) are synthesized by reacting thiols with halogenated intermediates under inert atmospheres (e.g., nitrogen) at controlled temperatures (323 K) in ethanol or chloroform . Key optimization strategies include:
  • Reagent Ratios : Use a 1:1.05 molar ratio of nucleophile to electrophile to minimize side products.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 mechanisms .
  • Purification : Column chromatography or recrystallization from ether/chloroform mixtures improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., chlorophenoxy, pyrrolidine) and confirms regiochemistry.
  • X-Ray Crystallography : Resolves dihedral angles between aromatic moieties (e.g., 66.07° between isoquinoline and chlorophenyl planes) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its interaction with biological targets?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., GPCRs or kinases).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenoxy or pyrrolidine groups) and compare activity using dose-response curves .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes, guided by crystallographic data from analogous compounds .

Q. How should contradictions in experimental data (e.g., varying IC50 values across studies) be addressed?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
  • Comparative Studies : Test the compound alongside positive/negative controls under identical conditions to validate potency .

Q. What experimental designs are recommended for studying the environmental fate or toxicity of this compound?

  • Methodological Answer :
  • Environmental Persistence : Use OECD 301/302 guidelines to assess biodegradability in water/soil matrices via LC-MS quantification .
  • Ecotoxicity : Perform acute/chronic exposure tests on model organisms (e.g., Daphnia magna) with endpoints like LC50 or gene expression profiling .
  • Degradation Pathways : Simulate photolysis or hydrolysis under controlled UV-light/pH conditions, followed by metabolite identification .

Methodological Notes

  • Key References : Synthesis protocols , crystallography , environmental impact frameworks , and comparative analysis are prioritized.

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